molecular formula C21H20Cl2N2O4S B11218905 ethyl 8,10-dichloro-3-(2-methoxyphenyl)-2-methyl-4-thioxo-3,4,5,6-tetrahydro-2H-2,6-methano-1,3,5-benzoxadiazocine-11-carboxylate

ethyl 8,10-dichloro-3-(2-methoxyphenyl)-2-methyl-4-thioxo-3,4,5,6-tetrahydro-2H-2,6-methano-1,3,5-benzoxadiazocine-11-carboxylate

Cat. No.: B11218905
M. Wt: 467.4 g/mol
InChI Key: FAHQYBOWGXKYQA-UHFFFAOYSA-N
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Description

Ethyl 8,10-dichloro-3-(2-methoxyphenyl)-2-methyl-4-thioxo-3,4,5,6-tetrahydro-2H-2,6-methano-1,3,5-benzoxadiazocine-11-carboxylate is a synthetic organic compound with a complex structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 8,10-dichloro-3-(2-methoxyphenyl)-2-methyl-4-thioxo-3,4,5,6-tetrahydro-2H-2,6-methano-1,3,5-benzoxadiazocine-11-carboxylate typically involves multi-step organic reactions. The starting materials are often commercially available or can be synthesized through known procedures. The key steps may include:

  • Formation of the benzoxadiazocine core through cyclization reactions.
  • Introduction of the thioxo group via thiolation reactions.
  • Chlorination to introduce the dichloro substituents.
  • Esterification to form the ethyl carboxylate group.

Industrial Production Methods

Industrial production of such complex compounds may involve optimization of reaction conditions to maximize yield and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

Ethyl 8,10-dichloro-3-(2-methoxyphenyl)-2-methyl-4-thioxo-3,4,5,6-tetrahydro-2H-2,6-methano-1,3,5-benzoxadiazocine-11-carboxylate can undergo various chemical reactions, including:

    Oxidation: Conversion of the thioxo group to a sulfoxide or sulfone.

    Reduction: Reduction of the dichloro groups to form the corresponding dihydro derivatives.

    Substitution: Nucleophilic substitution reactions at the chloro positions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups at the chloro positions.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological pathways and interactions.

    Medicine: Potential therapeutic applications due to its biological activity.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of ethyl 8,10-dichloro-3-(2-methoxyphenyl)-2-methyl-4-thioxo-3,4,5,6-tetrahydro-2H-2,6-methano-1,3,5-benzoxadiazocine-11-carboxylate involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects.

Comparison with Similar Compounds

Ethyl 8,10-dichloro-3-(2-methoxyphenyl)-2-methyl-4-thioxo-3,4,5,6-tetrahydro-2H-2,6-methano-1,3,5-benzoxadiazocine-11-carboxylate can be compared with other benzoxadiazocines, such as:

  • Ethyl 8,10-dichloro-3-(2-hydroxyphenyl)-2-methyl-4-thioxo-3,4,5,6-tetrahydro-2H-2,6-methano-1,3,5-benzoxadiazocine-11-carboxylate
  • Ethyl 8,10-dichloro-3-(2-aminophenyl)-2-methyl-4-thioxo-3,4,5,6-tetrahydro-2H-2,6-methano-1,3,5-benzoxadiazocine-11-carboxylate

These compounds share a similar core structure but differ in their substituents, which can lead to variations in their chemical and biological properties

Properties

Molecular Formula

C21H20Cl2N2O4S

Molecular Weight

467.4 g/mol

IUPAC Name

ethyl 4,6-dichloro-10-(2-methoxyphenyl)-9-methyl-11-sulfanylidene-8-oxa-10,12-diazatricyclo[7.3.1.02,7]trideca-2(7),3,5-triene-13-carboxylate

InChI

InChI=1S/C21H20Cl2N2O4S/c1-4-28-19(26)16-17-12-9-11(22)10-13(23)18(12)29-21(16,2)25(20(30)24-17)14-7-5-6-8-15(14)27-3/h5-10,16-17H,4H2,1-3H3,(H,24,30)

InChI Key

FAHQYBOWGXKYQA-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1C2C3=C(C(=CC(=C3)Cl)Cl)OC1(N(C(=S)N2)C4=CC=CC=C4OC)C

Origin of Product

United States

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